ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound with a multifaceted structure. This compound is characterized by its multiple chiral centers, fluorine substitutions, and a chloroacetyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the cyclopenta[a]phenanthrene core.
Introduction of functional groups: Fluorination, hydroxylation, and acetylation steps are carried out under controlled conditions using specific reagents.
Chiral resolution: Techniques such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Purification processes: Techniques such as crystallization, distillation, and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving fluorinated steroids.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Molecular targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways involved: The biochemical pathways that are affected by these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate: .
Other fluorinated steroids: Compounds with similar structures but different functional groups or stereochemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C25H31ClF2O5 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-33-21(32)24(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)25(16,28)19(30)11-23(15,24)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24+,25-/m0/s1 |
InChI Key |
BOPHRTLZDHJBDY-LNWOGWPKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.